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5-(2,5-dimethylbenzyl)-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship

5-(2,5-Dimethylbenzyl)-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one (CAS 1357740-89-6) is a fully aromatic, N5,C2-disubstituted pyrazolo[1,5-a]pyrazin-4(5H)-one heterocycle with molecular formula C23H23N3O2 and molecular weight 373.4 g/mol. This scaffold acts as a purine bioisostere relevant to ATP-competitive kinase inhibitor design, and compound-specific substitution—2,5-dimethylbenzyl at N5 and 4-ethoxyphenyl at C2—distinguishes it from close regioisomers and other pyrazolo-pyrazinone analogs in commercially available screening libraries.

Molecular Formula C23H23N3O2
Molecular Weight 373.456
CAS No. 1357740-89-6
Cat. No. B2559255
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2,5-dimethylbenzyl)-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
CAS1357740-89-6
Molecular FormulaC23H23N3O2
Molecular Weight373.456
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC4=C(C=CC(=C4)C)C
InChIInChI=1S/C23H23N3O2/c1-4-28-20-9-7-18(8-10-20)21-14-22-23(27)25(11-12-26(22)24-21)15-19-13-16(2)5-6-17(19)3/h5-14H,4,15H2,1-3H3
InChIKeyALUDZZPYEQYGTA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

5-(2,5-Dimethylbenzyl)-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one (CAS 1357740-89-6): A Scaffold-Differentiated Pyrazolo-Pyrazinone for Anticancer and Kinase-Targeted Research Procurement


5-(2,5-Dimethylbenzyl)-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one (CAS 1357740-89-6) is a fully aromatic, N5,C2-disubstituted pyrazolo[1,5-a]pyrazin-4(5H)-one heterocycle with molecular formula C23H23N3O2 and molecular weight 373.4 g/mol . This scaffold acts as a purine bioisostere relevant to ATP-competitive kinase inhibitor design, and compound-specific substitution—2,5-dimethylbenzyl at N5 and 4-ethoxyphenyl at C2—distinguishes it from close regioisomers and other pyrazolo-pyrazinone analogs in commercially available screening libraries . Its differentiation resides not in a single published IC50 for this exact compound, but in predictable, quantifiable structural divergence from nearest comparators that materially affects target-engagement hypotheses, selectivity profiling, and synthetic tractability in lead-optimization campaigns.

1
Kinase inhibitor design scaffold: Purine bioisostere with scaffold-differentiated substitution for ATP-competitive target-engagement studies
2
Regioisomer-resolved procurement: 2,5-dimethylbenzyl N5 substitution distinct from commercially listed 2,4-isomer; enables pairwise selectivity profiling
3
Fully aromatic core: Eliminates metabolic soft spots present in 6,7-dihydro analogs; supports metabolic stability comparison studies

Why Generic Substitution Fails for 5-(2,5-Dimethylbenzyl)-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one: SAR-Driven Evidence Against In-Class Interchangeability


Interchanging pyrazolo[1,5-a]pyrazin-4(5H)-one analogs without accounting for N5 and C2 substituent identity carries a high risk of potency loss or target-switching. Published structure-activity relationship (SAR) analysis demonstrates that a high electron-density benzene ring on the pyrazole moiety (C2) combined with a low electron-density ring on the pyrazine-side substituent (N5) enhances cytotoxic activity against A549 non-small-cell lung cancer cells [1]; the target compound's 4-ethoxyphenyl (electron-donating) and 2,5-dimethylbenzyl (moderate electron density with steric directionality) groups occupy a specific physicochemical parameter space not replicated by the unsubstituted benzyl, 4-chlorophenyl, or regioisomeric 2,4-dimethylbenzyl analogs commonly sourced as 'comparable' alternatives [2].

Target
2,5-dimethylbenzyl (N5)
Common Substitute
2,4-dimethylbenzyl regioisomer
Steric footprint divergence alters conformational preference in kinase binding pockets; docking scores may shift ~1.5 kcal/mol in related analogs. Substituent position change may not reproduce target-engagement profile.
Target
4-ethoxyphenyl (C2)
Common Substitute
4-chlorophenyl analog (compound 3o)
Electronic inversion (Hammett Δσp = 0.47) switches pyrazole electron density; reported SAR suggests electron-donating C2 groups correlate with different pathway-response context. Hydrogen-bond acceptor capacity absent in chloro series.
Target
Fully aromatic pyrazinone core
Common Substitute
6,7-dihydro-pyrazinone analogs
Oxidation state affects planarity, π-stacking, and metabolic liability. Published cell-cycle arrest vs. apoptosis profiles diverge between aromatic and dihydro scaffolds. Direct substitution may alter cellular phenotype interpretation.

Quantitative Differential Evidence for 5-(2,5-Dimethylbenzyl)-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one vs. Closest Analogs


Regioisomeric Differentiation: 2,5-Dimethylbenzyl vs. 2,4-Dimethylbenzyl Substituent at N5

The target compound bears a 2,5-dimethylbenzyl group at N5, whereas its closest commercially listed regioisomer (CAS 1358481-99-8) carries a 2,4-dimethylbenzyl group. The 2,5-substitution pattern creates a unique steric footprint: the methyl group at position 5 projects into a different spatial quadrant than the position-4 methyl of the regioisomer, affecting the conformational preference of the benzyl side chain and its interaction with hydrophobic sub-pockets in kinase ATP-binding sites . While no direct head-to-head biological comparison has been published for this pair, in silico docking against the PI3K crystal structure (PDB 4XE0) for related pyrazolo-pyrazinones demonstrated that even minor substituent position changes alter binding scores by up to 1.5 kcal/mol [1]. The 2,5-dimethyl substitution also reduces the number of accessible low-energy rotamers relative to the 2,4-isomer, which can translate into entropic selectivity advantages in target engagement.

Regioisomer steric differentiation
Class-level
2,5-dimethylbenzyl vs. 2,4-dimethylbenzyl
Methyl positional shift alters rotamer accessibility; docking score variance up to ~1.5 kcal/mol reported for related scaffolds (PI3K PDB 4XE0)
Steric footprint context may differ
No direct head-to-head IC50 comparison published for this exact pair
Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship

C2 Substituent SAR: 4-Ethoxyphenyl vs. 4-Chlorophenyl Differentiation and Target Selectivity Implications

Published SAR from Zhang et al. (2008) identified 5-benzyl-2-(4-chlorophenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one (compound 3o) as the most potent A549 inhibitor in that series, with the 4-chlorophenyl group at C2 being optimal for growth inhibition [1]. The target compound replaces the 4-chlorophenyl (electron-withdrawing, Hammett σp = +0.23) with a 4-ethoxyphenyl group (electron-donating, Hammett σp = -0.24). This electronic inversion fundamentally changes the electron density on the pyrazole ring: the target compound's C2 aryl donates electron density into the heterocycle, while compound 3o withdraws it. The 2025 Kuzu et al. SAR independently confirmed that high electron-density aromatic rings on the pyrazole moiety enhance antiproliferative activity and PI3K protein-level reduction in A549 cells [2]. The ethoxy group also introduces hydrogen-bond acceptor capacity absent in the chloro analog, enabling interactions with polar residues (e.g., Thr, Ser, Lys) in kinase hinge regions that are inaccessible to the 4-chlorophenyl series.

C2 electronic character divergence
Cross-study
4-ethoxyphenyl vs. 4-chlorophenyl
Hammett Δσp = 0.47; electron-donating C2 groups reported to correlate with PI3K protein-level reduction in A549 cells (Kuzu 2025)
Pathway-response context may differ
Exact IC50 for target compound not published; SAR from two independent series (2008, 2025)
Anticancer Activity A549 Lung Cancer Electronic Effects

N5 Substituent Bulk and Lipophilicity: 2,5-Dimethylbenzyl vs. Unsubstituted Benzyl

Compared to the unsubstituted 5-benzyl analog (CAS 1358377-62-4), the target compound adds two methyl groups on the benzyl ring, increasing molecular weight from 345.4 to 373.4 g/mol and adding approximately +0.8 to +1.0 log units of computed lipophilicity (cLogP) . This lipophilicity increment places the target compound closer to the optimal cLogP range of 3.0–5.0 for kinase inhibitors according to established drug-likeness guidelines, while the unsubstituted benzyl analog likely falls below the lower bound [1]. The additional steric bulk also restricts rotational freedom of the N5-benzyl group, reducing entropic penalty upon target binding—a principle confirmed by the 2025 PI3K docking study where compounds with bulkier N5 substituents (e.g., cyclohexylmethyl analogs) exhibited more stable binding modes [1]. No direct IC50 comparison exists for this specific pair, but the SAR trend for N5 substitution in the pyrazolo[1,5-a]pyrazin-4(5H)-one class consistently favors moderately lipophilic, sterically constrained N5 groups for A549 antiproliferative activity.

N5 lipophilicity increment
Class-level
+28 Da · ~+0.8–1.0 ΔcLogP
vs. unsubstituted benzyl analog (CAS 1358377-62-4); moves compound closer to kinase inhibitor cLogP range of 3.0–5.0
Predicted permeability context
Estimated/computed properties; exact IC50 comparison not available
Drug-Likeness Lipophilicity Membrane Permeability

Scaffold Oxidation State: Fully Aromatic vs. 6,7-Dihydro Analogs and Implications for Metabolic Stability

The target compound possesses a fully aromatic pyrazolo[1,5-a]pyrazin-4(5H)-one core, in contrast to the 6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one analogs that dominate several published series, including compound 3o (Zhang 2008) and the mGluR2 negative allosteric modulator patent series [1][2]. The fully aromatic system increases planarity and π-stacking capacity with kinase hinge-region residues while eliminating the metabolically labile benzylic C–H bonds at the 6- and 7-positions present in dihydro analogs. In the 2011 microwave-assisted synthesis study by Liu et al., fully aromatic pyrazolo[1,5-a]pyrazin-4(5H)-ones 3e–h demonstrated selective G1-phase arrest in A549 cells with differential apoptotic induction in H1299 and H322 cells, whereas the corresponding dihydro analogs showed distinct (and in some cases less selective) cell-cycle profiles [3]. This indicates that the oxidation state of the pyrazinone ring materially affects both target engagement and downstream cellular phenotype, making aromatic and dihydro analogs non-substitutable in mechanism-of-action studies.

Scaffold oxidation state effect
Class-level
Fully aromatic vs. 6,7-dihydro core
Differential G1-arrest vs. apoptosis profiles observed in A549, H322, H1299 cells (Liu 2011); aromatic core eliminates C6/C7 metabolic soft spots
Cellular phenotype context may diverge
Qualitative cell-cycle evidence; exact target compound data not published
Metabolic Stability Planarity Scaffold Design

Computed Physicochemical Parameter Space and Drug-Likeness Profile vs. Class Benchmarks

The target compound (MW 373.4, formula C23H23N3O2) occupies a favorable drug-like chemical space. Its topological polar surface area (TPSA) is estimated at ~55 Ų (computed from the pyrazinone carbonyl, ethoxy oxygen, and pyrazole N atoms), placing it well within the ≤140 Ų threshold for oral bioavailability per Veber's rule [1]. The compound has 1 hydrogen-bond donor (pyrazinone NH-equivalent position) and 5 acceptors, yielding a HBD/HBA ratio consistent with kinase inhibitor lead-like properties. By comparison, the fully unsubstituted core 2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one (CAS 1338657-14-9; MW 255.3) lacks the N5 substituent entirely—a critical modification because N5-substitution is required for A549 antiproliferative activity as shown by the SAR across all published pyrazolo[1,5-a]pyrazin-4(5H)-one series, where unsubstituted N5 compounds consistently fail to achieve meaningful cellular potency [2]. The target compound's 2,5-dimethylbenzyl group contributes ~118 Da and adds a strategically positioned hydrophobic moiety suitable for filling lipophilic pockets in kinase active sites, while the ethoxy group provides aqueous solubility enhancement via hydrogen bonding that pure hydrocarbon-substituted analogs lack.

Physicochemical parameter space
Class-level
MW 373.4 · TPSA ~55 Ų · HBD/HBA 1/5
N5 substituent required for reported antiproliferative activity; unsubstituted core (CAS 1338657-14-9) lacks this pharmacophoric element
Activity-determining substituent context
Aggregated SAR across three independent publications (2008–2025); computed properties
ADMET Prediction Drug-Likeness Fragment-Based Drug Discovery

Selectivity/Safety Window Differentiation: Tumor Cell vs. Normal Endothelial Cell Activity from Scaffold-Class Evidence

The mechanism-of-action study by Shao et al. (2015) evaluated pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives (ppo3a, ppo3b, ppo3i) at 40 µM for 48 hours against A549 and H322 lung cancer cells versus human umbilical vein endothelial cells (HUVEC) as a normal-cell counter-screen [1]. The tested compounds induced significant apoptosis and G1-phase arrest in tumor cells while demonstrating no significant inhibitory effect on HUVEC morphology or viability by SRB assay. Although the specific compounds tested (ppo3a, ppo3b, ppo3i) differ in their exact substitution from the target compound, they share the identical fully aromatic pyrazolo[1,5-a]pyrazin-4(5H)-one core scaffold. This class-level selectivity evidence—the ability to discriminate between tumor and normal endothelial cells—is a critical procurement criterion not replicated by pyrazolo-pyrimidine or pyrazolo-pyridazine bioisosteres, which frequently show narrower selectivity windows in published counter-screens. The target compound's 2,5-dimethylbenzyl and 4-ethoxyphenyl substituents may further modulate this selectivity window by altering target kinase preference and off-target binding, although direct comparative HUVEC data for the exact compound remain unavailable.

Tumor-vs-normal cell context
Class-level
Scaffold-class representatives (ppo3a/b/i) at 40 µM
Reported apoptosis in A549/H322 cells with no significant HUVEC viability effect by SRB assay (Shao 2015); target compound not directly tested
Cell-model endpoint context to review
Qualitative class-level inference only; direct HUVEC data unavailable for CAS 1357740-89-6
Selectivity Safety Pharmacology HUVEC Therapeutic Window

Optimal Research and Procurement Application Scenarios for 5-(2,5-Dimethylbenzyl)-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one (CAS 1357740-89-6)


Kinase Inhibitor Lead Discovery: PI3K/Akt Pathway Screening in NSCLC Models

Based on the 2025 Kuzu et al. demonstration that pyrazolo[1,5-a]pyrazin-4(5H)-ones with electron-rich C2 substituents reduce PI3K protein levels in A549 cells with IC50 values as low as 7.01 µM for the most optimized analogs (compounds 27, 28) [1], the target compound is best deployed as a structurally differentiated screening candidate in PI3K/Akt pathway-focused phenotypic assays. Its 4-ethoxyphenyl group (electron-donating) aligns with the published SAR for enhanced activity, while its 2,5-dimethylbenzyl N5 substituent is not represented in the Kuzu compound library—offering a novel chemotype for IP generation and selectivity profiling against PI3K isoforms. Use in parallel with the unsubstituted benzyl analog (CAS 1358377-62-4) as an N5-substituent scan control is recommended to experimentally confirm the lipophilicity/steric contribution to potency.

Regioisomer Selectivity Profiling: 2,5-Dimethyl vs. 2,4-Dimethylbenzyl Pairwise Screening

The availability of both the 2,5-dimethylbenzyl target compound (CAS 1357740-89-6) and its 2,4-dimethylbenzyl regioisomer (CAS 1358481-99-8) from commercial sources [1] enables a direct pairwise head-to-head comparison that has not been published in the primary literature. This pair is ideally suited for kinase selectivity panel screening (e.g., DiscoverX KINOMEscan or Eurofins KinaseProfiler) to determine whether the methyl-group positional isomerism translates into differential kinome-wide selectivity fingerprints—an experiment that can generate patentably relevant selectivity data and guide lead series selection before committing to costly medicinal chemistry optimization.

Scaffold-Hopping Baseline: Aromatic Pyrazinone vs. Dihydropyrazinone Metabolic Stability Comparison

The target compound's fully aromatic core differentiates it from the 6,7-dihydro series (e.g., compound 3o, Zhang 2008) that dominates the earlier literature [1]. Procurement for a head-to-head microsomal stability assay (human or mouse liver microsomes, NADPH-supplemented, 0–60 min time course) against a matched 6,7-dihydro analog would quantify the metabolic advantage—or disadvantage—of the aromatic scaffold. Published precedent from the 2011 Liu et al. study shows that aromatic and dihydro analogs produce distinct cell-cycle arrest vs. apoptosis phenotypes in lung cancer cells , suggesting that metabolic stability differences may also be mechanistically meaningful for in vivo efficacy prediction.

Fragment-Based or Structure-Based Design: C2 Ethoxy Group as a Hydrogen-Bond Anchor in Kinase Hinge Binding

The 4-ethoxyphenyl substituent provides a hydrogen-bond acceptor (ethoxy oxygen) that is absent in the 4-chlorophenyl lead series (compound 3o) [1] and in many commercially available pyrazolo[1,5-a]pyrazin-4(5H)-one screening compounds. This ethoxy oxygen can serve as a crystallographically resolvable anchor point in co-crystallization trials with kinase domains (e.g., PI3K, p38 MAPK, or CDK family kinases). The compound is recommended for procurement as a building block in fragment-growing strategies where the ethoxy group is expected to engage the catalytic lysine or hinge-region backbone NH via a structured water network, as observed in multiple kinase–inhibitor co-crystal structures with ethoxyphenyl-containing ligands. The 2,5-dimethylbenzyl group simultaneously fills a distinct hydrophobic back-pocket, enabling deconvolution of hinge-binding vs. back-pocket SAR contributions in a single molecule.

Application
Selection Property
Validation Focus
PI3K/Akt pathway screening in NSCLC cell models
Electron-rich C2 substitution profile
PI3K protein-level endpoint review; isoform selectivity context
Regioisomer pairwise selectivity profiling
2,5- vs. 2,4-dimethylbenzyl positional identity
Kinase panel selectivity fingerprint comparison
Scaffold metabolic stability comparison
Fully aromatic core vs. dihydro analog
Microsomal stability time-course; metabolite identification
Fragment-based kinase hinge-binding studies
Ethoxy hydrogen-bond acceptor capacity
Co-crystallization anchor point resolution; hinge-region SAR deconvolution
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